molecular formula C21H36O3 B129820 Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate CAS No. 81144-79-8

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate

Cat. No.: B129820
CAS No.: 81144-79-8
M. Wt: 336.5 g/mol
InChI Key: YFVSSJJNHGYGOA-UHFFFAOYSA-N
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Description

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate: is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.50900 . It is a methyl ester derivative of a furan fatty acid, characterized by the presence of a furan ring substituted with dimethyl and pentyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: It may be used in the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, influencing biological pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is unique due to the presence of both dimethyl and pentyl groups on the furan ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSSJJNHGYGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508652
Record name Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81144-79-8
Record name Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81144-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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